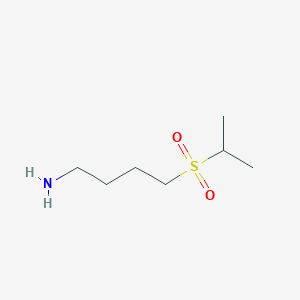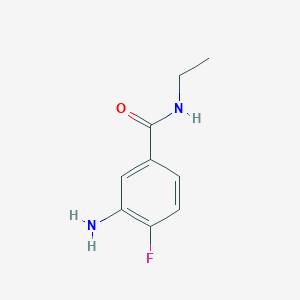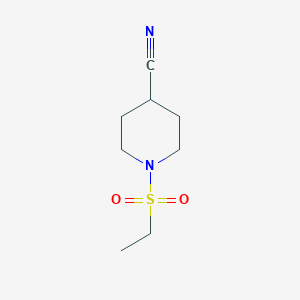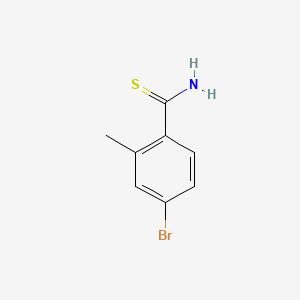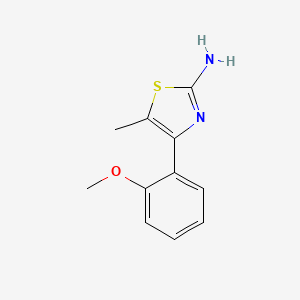
4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine
Übersicht
Beschreibung
The compound “4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine” appears to be an organic molecule with a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted at the 5-position with a methyl group and at the 4-position with a 2-methoxyphenyl group. The presence of the amine group (-NH2) suggests that this compound could exhibit basic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The 2-methoxyphenyl group could be introduced through a substitution reaction. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a thiazole ring as its core structure, with a methyl group and a 2-methoxyphenyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups, which could be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. The amine group might participate in acid-base reactions, and the aromatic ring could undergo electrophilic aromatic substitution reactions. The exact reactivity would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups: for example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. Its exact melting point, boiling point, and other physical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine have shown potential in antimicrobial applications. Studies on similar compounds have demonstrated moderate activity against various bacterial and fungal species, suggesting potential use in developing new antimicrobial agents. For instance, the synthesis of derivatives incorporating the thiazole ring and their subsequent testing for antibacterial and antifungal activities highlight their relevance in this field (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Certain derivatives of 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine have been explored for their anticancer properties. Studies involving the synthesis of compounds with the thiazole moiety and testing them against various cancer cell lines have shown promising results. This suggests the potential of these compounds in the development of new anticancer drugs (Havrylyuk et al., 2010).
Corrosion Inhibition
Research has also explored the use of thiazole derivatives in corrosion inhibition. Compounds similar to 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine have been effective in inhibiting corrosion in certain metals, pointing towards their application in industrial settings where corrosion resistance is crucial (Bentiss et al., 2009).
Enzyme Inhibition
In the realm of enzyme inhibition, some thiazole derivatives have shown potential in inhibiting cholinesterase enzymes. This opens up possibilities for their use in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key component of therapy (Arfan et al., 2018).
Antiviral Activities
There is also evidence of antiviral activity in compounds related to 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine. Studies have shown that certain derivatives can be effective against tobacco mosaic virus, indicating a potential application in the development of new antiviral drugs (Xie et al., 2017).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. If the compound is intended for use in humans or animals, rigorous testing would be needed to determine its safety profile.
Zukünftige Richtungen
The study of new compounds with a thiazole core is a vibrant field in medicinal chemistry due to the diverse biological activities of these molecules. Future research could explore the synthesis of this compound, its reactivity, its potential biological activities, and its physical and chemical properties. However, without more specific information, it’s hard to predict exact future directions.
Please note that all the information provided is based on the structure of the compound and general knowledge about similar compounds. For detailed and accurate information, experimental studies and literature references are needed.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-5-3-4-6-9(8)14-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWAARJYXTOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine](/img/structure/B1388005.png)
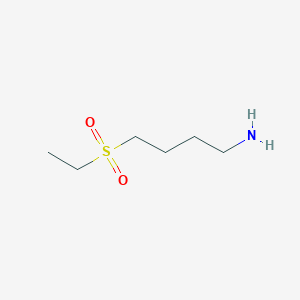
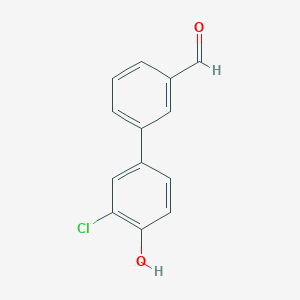
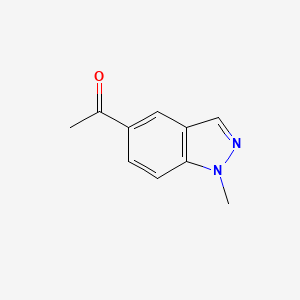
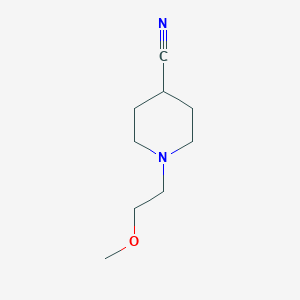
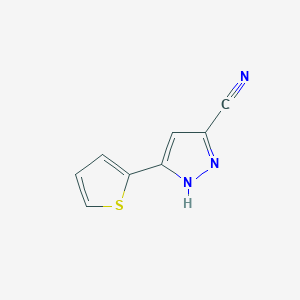
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
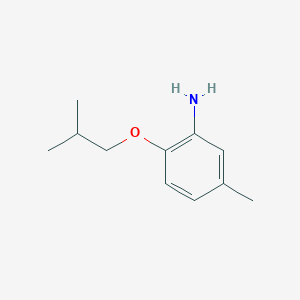
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
